molecular formula C10H12Cl2N2O2 B1377490 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride CAS No. 1432680-09-5

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride

Cat. No. B1377490
M. Wt: 263.12 g/mol
InChI Key: HWLBKSMBBRBCGZ-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride” is a derivative of oxazolone, which is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and a ketone functional group. The presence of the 2-amino group and the 5-(4-methylphenyl) group suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxazolone ring substituted with an amino group at the 2-position and a methylphenyl group at the 5-position. The “dihydrochloride” indicates that this compound is likely a salt, with two chloride ions balancing the charge of the protonated amino groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazolone ring, the amino group, and the methylphenyl group. The oxazolone ring, being a heterocycle with a carbonyl group, could potentially undergo a variety of reactions. The amino group could participate in acid-base reactions, and the methylphenyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazolone ring and the amino group could confer solubility in polar solvents, while the nonpolar methylphenyl group could confer solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride and its derivatives have been a focal point in synthetic chemistry, primarily for their potential in creating novel compounds with significant biological activities. One of the significant applications of these compounds is in the synthesis of antimicrobial agents. For instance, Bektaş et al. (2007) synthesized various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. Some of these derivatives showed good to moderate activities against test microorganisms, highlighting their potential in medicinal chemistry (Bektaş et al., 2007).

In another study, Shablykin et al. (2016) focused on the chemical interactions involving 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones, leading to novel derivatives with potential biological activities (Shablykin et al., 2016). The study by Demirbaş et al. (2009) also underscores the synthesis of new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial activities, further establishing the chemical versatility of these compounds (Demirbaş et al., 2009).

Photophysical and Nonlinear Optical Behaviour

The novel derivatives of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride have also been explored for their photophysical and nonlinear optical properties. Murthy et al. (2013) synthesized and characterized new derivatives to study their third-order nonlinear optical properties. The study revealed that these compounds exhibit excellent optical limiting behavior, highlighting their potential applications in optical devices (Murthy et al., 2013).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of novel oxazolone derivatives like this compound could be an interesting area of research, given the wide range of biological activities exhibited by other oxazolone derivatives. Future research could involve the synthesis and characterization of this compound, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

2-amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.2ClH/c1-6-2-4-7(5-3-6)8-9(13)12-10(11)14-8;;/h2-5,8H,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLBKSMBBRBCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)N=C(O2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-methylphenyl)-1,3-oxazol-4-one;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride
Reactant of Route 2
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride
Reactant of Route 3
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride
Reactant of Route 4
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride
Reactant of Route 5
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride
Reactant of Route 6
2-Amino-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-4-one dihydrochloride

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